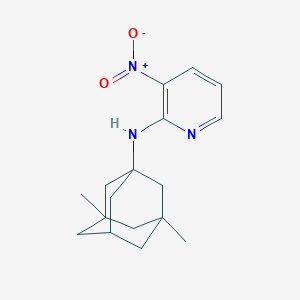
N-(3,5-dimethyl-1-adamantyl)-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE is a synthetic organic compound that belongs to the class of adamantyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE typically involves the reaction of 3,5-dimethyl-1-adamantylamine with 3-nitro-2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE
- N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(2-PYRIDYL)AMINE
Uniqueness
N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE is unique due to the presence of both the adamantyl and nitro-pyridyl groups, which confer specific chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-adamantyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C17H23N3O2/c1-15-6-12-7-16(2,9-15)11-17(8-12,10-15)19-14-13(20(21)22)4-3-5-18-14/h3-5,12H,6-11H2,1-2H3,(H,18,19) |
InChI Key |
NLKCUSCVSLWXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4=C(C=CC=N4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















